2-Chloro-5-fluoro-4-methylpyridine
Overview
Description
2-Chloro-5-fluoro-4-methylpyridine is a heterocyclic organic compound that belongs to the class of pyridines. It is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-methylpyridine typically involves the halogenation of 4-methylpyridine. One common method includes the use of chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst can yield 2-chloro-4-methylpyridine, which can then be further fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, safety measures are crucial due to the handling of hazardous chemicals like chlorine and fluorine.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to yield corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.
Scientific Research Applications
2-Chloro-5-fluoro-4-methylpyridine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential drugs for various diseases.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyridine
- 2-Fluoro-4-methylpyridine
- 2-Chloro-5-fluoropyridine
Uniqueness
2-Chloro-5-fluoro-4-methylpyridine is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications. Compared to its analogs, it offers a balance of reactivity and stability, which is advantageous in both research and industrial contexts .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDRAVIZSYVICK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650503 | |
Record name | 2-Chloro-5-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881891-83-4 | |
Record name | 2-Chloro-5-fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 881891-83-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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